Tetramethyl 7'-ethoxy-6'-(4-fluorobenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate
Description
Tetramethyl 7’-ethoxy-6’-(4-fluorobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure. This compound features multiple functional groups, including ester, ethoxy, fluorobenzoyl, and dithiole moieties, making it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C33H30FNO10S3 |
|---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
tetramethyl 7'-ethoxy-6'-(4-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H30FNO10S3/c1-8-45-19-11-9-10-18-20-26(32(2,3)35(22(18)19)27(36)16-12-14-17(34)15-13-16)46-23(29(38)42-5)21(28(37)41-4)33(20)47-24(30(39)43-6)25(48-33)31(40)44-7/h9-15H,8H2,1-7H3 |
InChI Key |
SWBGUUXAVDZGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 7’-ethoxy-6’-(4-fluorobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic synthesis. Key steps include:
Formation of the Spiro Compound: This involves the cyclization of appropriate precursors under controlled conditions to form the spiro structure.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 7’-ethoxy-6’-(4-fluorobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Including halogens, acids, and bases under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tetramethyl 7’-ethoxy-6’-(4-fluorobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tetramethyl 7’-ethoxy-6’-(4-fluorobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The specific pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structural motifs.
Fluorobenzoyl Derivatives: Compounds containing the fluorobenzoyl group.
Dithiole Derivatives: Molecules with dithiole rings.
Uniqueness
Tetramethyl 7’-ethoxy-6’-(4-fluorobenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its combination of functional groups and spiro structure, which confer unique chemical and physical properties. This makes it particularly valuable in specialized applications where such characteristics are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
